4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole
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Overview
Description
This compound is an organic intermediate with both a heterocycle and a borate functional group . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The InChI code is1S/C22H33BO7S/c1-19(2,3)28-18(24)22(12-14-27-15-13-22)31(25,26)17-10-8-16(9-11-17)23-29-20(4,5)21(6,7)30-23/h8-11H,12-15H2,1-7H3
. Chemical Reactions Analysis
The compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound has a molecular weight of 452.37 . Its empirical formula is C22H33BO7S . The density is predicted to be 0.99±0.1 g/cm3 . The melting point is 27-31°C (lit.) and the boiling point is 130°C/20mmHg (lit.) . The flash point is 225°F . The vapor pressure is 0.00586mmHg at 25°C . The refractive index is 1.49 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Characterization Techniques : Studies have demonstrated the use of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole in the synthesis of various chemical compounds. For example, Liao et al. (2022) and Huang et al. (2021) have used this compound as a raw substitute material for the synthesis of pyrazole and benzoate derivatives. These studies involve confirming compound structures using techniques like FT-IR, NMR, MS spectroscopies, and X-ray diffraction, with molecular structures further validated through Density Functional Theory (DFT) calculations (Liao, Liu, Wang, & Zhou, 2022) (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Crystallographic and Conformational Analyses : The compound has been used in crystallographic and conformational analyses to reveal molecular structure characteristics and molecular conformations. For instance, Wu et al. (2021) synthesized compounds with 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) and conducted X-ray diffraction, DFT, and TD-DFT calculations for comparative analysis of spectroscopic data and geometrical parameters (Wu, Chen, Chen, & Zhou, 2021).
Chemical Synthesis
Microwave-Assisted Synthesis : The compound has been utilized in microwave-assisted synthesis processes. For example, Rheault et al. (2009) described the convenient access to N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles via microwave-assisted synthesis, which is a critical step for subsequent chemical reactions like the Suzuki–Miyaura cross-coupling (Rheault, Donaldson, & Cheung, 2009).
Pd-Catalyzed Borylation : Takagi and Yamakawa (2013) explored the Pd-catalyzed borylation of arylbromides using compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This method was shown to be effective in the borylation of arylbromides bearing sulfonyl groups, indicating its importance in organic synthesis (Takagi & Yamakawa, 2013).
Applications in Polymer and Material Science
- Semiconducting Polymers Synthesis : Kawashima et al. (2013) used a derivative of the compound for the synthesis of high-performance semiconducting polymers, indicating its role in the development of advanced materials (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).
Safety and Hazards
Future Directions
The compound is used for early discovery research . It may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . Future research may explore other potential applications of this compound.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
Compounds with similar structures are often involved in borylation reactions, where they interact with their targets and cause changes in their function .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the suzuki-miyaura coupling reaction .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level, depending on their targets and the nature of their interaction .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-8H,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZFBGYHLMGGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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